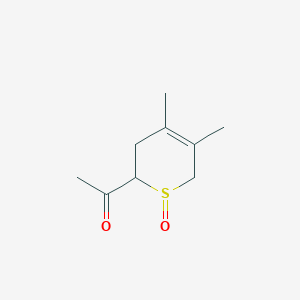
Paracetamol trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of paracetamol typically involves three main steps starting from phenol:
Nitration of Phenol: Phenol is nitrated to produce a mixture of ortho- and para-nitrophenol. This is achieved by adding phenol to a mixture of sodium nitrate and sulfuric acid at low temperatures.
Reduction of Nitro Group: The nitro group in para-nitrophenol is reduced to an amino group, forming para-aminophenol. This reduction is commonly carried out using hydrogen gas in the presence of a metal catalyst.
Acetylation: Para-aminophenol is then acetylated using acetic anhydride to produce paracetamol
Industrial Production Methods: In industrial settings, paracetamol is produced through a similar process but on a larger scale. The key steps involve:
- Continuous nitration and reduction processes to ensure high yield and purity.
- Crystallization from aqueous solutions to obtain the desired hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Paracetamol trihydrate undergoes several types of chemical reactions, including:
Oxidation: Paracetamol can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.
Reduction: The nitro group in nitrophenol is reduced to an amino group during synthesis.
Substitution: The acetylation of para-aminophenol is a substitution reaction where the amino group is acetylated
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst like palladium.
Substitution: Acetic anhydride in the presence of a base
Major Products:
Oxidation: NAPQI.
Reduction: Para-aminophenol.
Substitution: Paracetamol
Wissenschaftliche Forschungsanwendungen
Paracetamol trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of crystallization and polymorphism.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Widely used in pain relief and fever reduction studies.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems .
Wirkmechanismus
Paracetamol exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. Paracetamol is also thought to inhibit myeloperoxidase, reducing the formation of inflammatory oxidants .
Vergleich Mit ähnlichen Verbindungen
Aspirin: Another analgesic and antipyretic, but with anti-inflammatory properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar uses but different side effect profiles.
Naproxen: Another NSAID with longer-lasting effects compared to paracetamol
Uniqueness: Paracetamol is unique in its selective inhibition of COX enzymes under low peroxide conditions, making it less likely to cause gastrointestinal side effects compared to NSAIDs. Its trihydrate form offers potential advantages in pharmaceutical formulations due to its crystalline stability .
Eigenschaften
CAS-Nummer |
478080-38-5 |
|---|---|
Molekularformel |
C8H15NO5 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
N-(4-hydroxyphenyl)acetamide;trihydrate |
InChI |
InChI=1S/C8H9NO2.3H2O/c1-6(10)9-7-2-4-8(11)5-3-7;;;/h2-5,11H,1H3,(H,9,10);3*1H2 |
InChI-Schlüssel |
XVSQSTJDSNGBAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



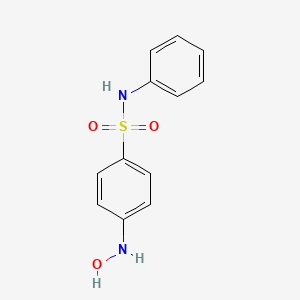
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)

![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)
![2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B12578468.png)
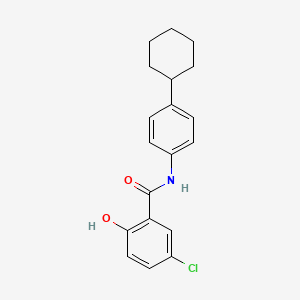

![3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B12578493.png)
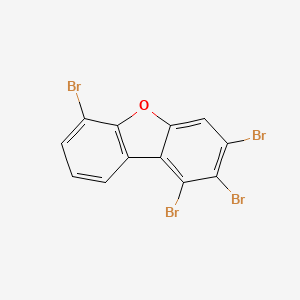

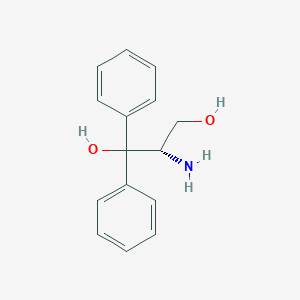
![1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene](/img/structure/B12578509.png)
